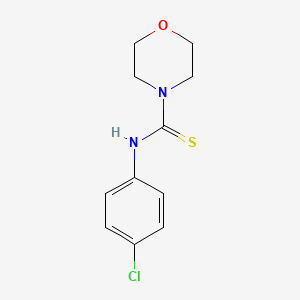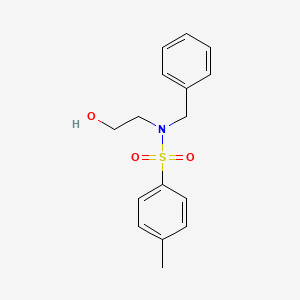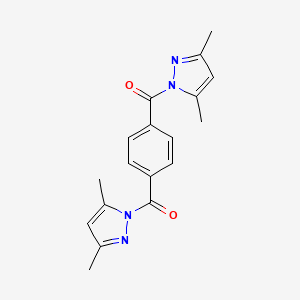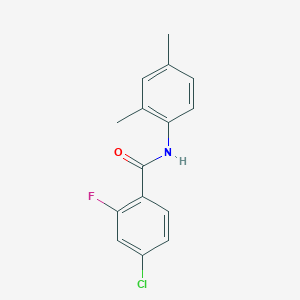![molecular formula C16H18ClNO2S B5700814 N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as CDEB, is a sulfonamide-based compound that has been studied for its potential use in various scientific research applications. The compound is synthesized using a multi-step process, and its mechanism of action involves binding to specific receptors in the body to produce biochemical and physiological effects. In
作用機序
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide involves binding to specific receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1). Binding to these receptors produces various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide produces various biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and reduction of inflammatory cytokines and chemokines. These effects are mediated through the binding of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide to specific receptors in the body, including PPARγ and TRPV1.
実験室実験の利点と制限
One advantage of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain receptors, which allows for targeted effects on specific cells and tissues. Additionally, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have low toxicity and minimal side effects. However, one limitation of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
For research on N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide include further exploration of its potential use in cancer research, neuroprotection, and inflammation. Additionally, research could focus on developing more effective methods for synthesizing and administering N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, as well as investigating its potential use in combination with other compounds for enhanced effects. Finally, research could explore the potential use of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in other scientific research applications, such as cardiovascular disease and metabolic disorders.
合成法
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide is synthesized in a multi-step process, starting with the reaction of 3-chloroacetophenone with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethyl magnesium bromide. The resulting compound is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide. The final product is purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-6-7-13(2)16(10-12)21(19,20)18-9-8-14-4-3-5-15(17)11-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFNUDDLDKCDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)